5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Description
Properties
IUPAC Name |
3-fluoro-5-(2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHNYJQQNDRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683548 | |
| Record name | 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-14-8 | |
| Record name | 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalytic Systems
A typical protocol involves reacting 3-bromo-5-fluorobenzoic acid with 2-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃ or Na₂CO₃) in a toluene/water mixture at 80–100°C. The reaction achieves yields of 65–75% after 12–24 hours. Catalytic systems using Pd(dppf)Cl₂ or Pd(OAc)₂ with triphenylphosphine (PPh₃) enhance efficiency, particularly for electron-deficient aryl halides.
Table 1: Suzuki-Miyaura Coupling Optimization
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 68 |
| Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 100 | 72 |
| Pd(OAc)₂/PPh₃ | Cs₂CO₃ | EtOH/H₂O | 90 | 65 |
Post-coupling, the carboxylic acid group is introduced via hydrolysis of a methyl ester intermediate. For example, methyl 5-fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate undergoes saponification with NaOH in methanol/water (90°C, 6 hours) to yield the target compound.
Ullmann Coupling for Biphenyl Formation
Ullmann coupling offers an alternative route using copper catalysts to join aryl halides. This method is advantageous for substrates sensitive to palladium.
Copper-Mediated Coupling Parameters
A mixture of 3-iodo-5-fluorobenzoic acid and 2-iodophenol reacts with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMF at 120°C for 24 hours. The reaction affords the biphenyl product in 50–60% yield, with subsequent hydrolysis to the carboxylic acid.
Challenges and Mitigations
-
Regioselectivity : Competing homocoupling is minimized by using excess aryl iodide (1:1.2 ratio).
-
Side Reactions : Adding ascorbic acid reduces Cu(II) to Cu(I), preventing oxidation byproducts.
Friedel-Crafts Acylation and Cyclization
While less common, Friedel-Crafts acylation can assemble the biphenyl core via electrophilic aromatic substitution.
Acylation Protocol
3-Fluorobenzoyl chloride reacts with 2-methoxyphenol in the presence of AlCl₃ (Lewis acid) in dichloromethane (0°C to room temperature, 8 hours). Demethylation of the methoxy group (using BBr₃ in CH₂Cl₂, −78°C) yields the phenolic hydroxyl group. Oxidation of the acylated product (KMnO₄, H₂O/acetone, 60°C) introduces the carboxylic acid moiety.
Yield Considerations
-
Acylation step: 55–60%
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Demethylation: 85–90%
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Oxidation: 70–75%
| Zinc Source | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Activated Zn | THF | 80 | 60 |
| Zn/Cu | DME | 70 | 58 |
Functional Group Interconversion Strategies
Fluorination and Hydroxylation
-
Electrophilic Fluorination : Direct fluorination of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid using Selectfluor® (CH₃CN, 60°C) introduces fluorine at the 5-position (45–50% yield).
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Directed ortho-Hydroxylation : A boron-directed hydroxylation (Miyaura borylation followed by oxidation) installs the phenolic group post-coupling.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of the benzene rings.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated biphenyl derivatives.
Oxidation: Quinones and other oxidized products.
Reduction: Alcohols and other reduced forms of the compound.
Scientific Research Applications
5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity . The fluorine atom can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
Key structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical and pharmacological profiles (Table 1).
Table 1: Structural and Functional Comparisons
*Calculated using standard atomic weights.
Physicochemical Properties
- Lipophilicity: Diflunisal’s dual fluorine substituents (2′,4′) contribute to higher lipophilicity than the mono-fluoro target compound, possibly improving membrane permeability but reducing aqueous solubility .
- Hydrogen Bonding : The hydroxyl group at 2′ (target compound) may engage in intramolecular hydrogen bonding with the carboxylic acid, altering conformational stability compared to 4-hydroxy analogs (e.g., 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid) .
Structure-Activity Relationship (SAR) Insights
- Hydroxyl Position : The 2′-hydroxyl group in the target compound may form intramolecular hydrogen bonds, reducing rotational freedom and enhancing target specificity compared to 4-hydroxy derivatives.
- Nitro Groups : The 3′-nitro substituent in 5′-Chloro-2′-hydroxy-3′-nitro analogs enhances electrophilicity, enabling covalent interactions with biological nucleophiles .
Biological Activity
5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1261958-14-8) is a synthetic compound with potential biological activities. This article delves into its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₉FO₃
- Molecular Weight : 232.21 g/mol
- CAS Number : 1261958-14-8
- Structure : The structure of this compound features a biphenyl core with a hydroxyl group and a carboxylic acid functional group, as well as a fluorine substituent at the 5-position.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial activity. In particular, studies have shown that:
- The compound demonstrates moderate activity against various bacterial strains, including Escherichia coli and Bacillus cereus .
- The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound could be effective in inhibiting bacterial growth.
Table 1: Antimicrobial Activity Summary
| Organism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 50 | Moderate |
| Bacillus cereus | 25 | Higher than control |
| Candida albicans | 100 | Moderate |
| Aspergillus niger | 75 | Moderate |
The proposed mechanism of action for the antimicrobial effects of compounds like this compound involves interference with bacterial cell wall synthesis or protein synthesis pathways. This is supported by docking studies that reveal interactions with key enzymes involved in these processes.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antibacterial Efficacy : A comparative study highlighted the antibacterial properties of biphenyl derivatives, noting that modifications in the hydroxyl and carboxylic groups significantly influenced their efficacy against resistant strains of bacteria.
- In Vivo Studies : Animal models have shown promising results where similar compounds reduced bacterial load in infected tissues, suggesting potential therapeutic applications.
Toxicological Profile
While the compound shows promising biological activity, it is essential to consider its safety profile:
- Hazard Statements : The compound has been classified with warnings indicating it may cause skin irritation and eye irritation (H315, H319).
- Safety Precautions : Handling should involve protective measures to prevent skin and eye contact, as well as inhalation.
Table 2: Toxicological Information
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| P261 | Avoid breathing dust/fume |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid in laboratory settings?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by selective fluorination and hydroxylation. For instance, fluorinated benzaldehyde precursors (e.g., 3-Fluoro-2-hydroxybenzaldehyde, CAS 394-50-3) can serve as intermediates . Post-coupling, carboxylation via Kolbe-Schmitt reaction under controlled CO₂ pressure (100–150°C) introduces the carboxylic acid group. Purity is critical; recrystallization in ethanol/water mixtures is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves biphenyl regiochemistry and confirms hydroxyl (-OH) and carboxylic acid (-COOH) protons (δ 10–12 ppm). ¹⁹F NMR verifies fluorine substitution .
- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (broad -OH stretch) confirm functional groups .
- HPLC-MS : Quantifies purity (>97%) and molecular ion [M-H]⁻ at m/z 232.07 (calculated for C₁₃H₈FO₃) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis (DSC/TGA) : Determine decomposition temperatures (typically >200°C for biphenyl derivatives).
- pH-Dependent Stability : Test solubility and degradation in buffers (pH 2–12) over 72 hours. Carboxylic acids are prone to decarboxylation under strong bases .
- Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing reaction conditions for this compound’s synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states for fluorination and coupling steps. For example, ICReDD’s reaction path search methods identify optimal catalysts (e.g., Pd(PPh₃)₄) and solvent systems (toluene/water biphasic) to minimize side products . Machine learning models trained on biphenyl coupling datasets can further refine temperature and ligand ratios .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points)?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Researchers should:
- Perform PXRD to identify crystalline phases.
- Use DSC to distinguish melting points of polymorphs.
- Cross-validate purity via elemental analysis (C/H/F/O%) and HPLC .
Q. What mechanistic insights exist for the compound’s role in metal-organic framework (MOF) synthesis?
- Methodological Answer : The biphenyl backbone and carboxylate group act as linkers in MOFs. Advanced studies combine:
- X-ray crystallography to map coordination geometry.
- DFT simulations to predict binding energies with metal nodes (e.g., Zn²⁺ or Cu²⁺).
- In-situ FTIR to monitor ligand exchange dynamics during MOF assembly .
Q. How can researchers address low yields in carboxylation steps?
- Methodological Answer : Low yields may stem from incomplete CO₂ insertion or side reactions. Mitigation strategies include:
- Using supercritical CO₂ (scCO₂) to enhance reactivity.
- Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial contact in biphasic systems .
- Monitoring reaction progress via in-line IR spectroscopy to detect intermediate enolates .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
